Defined Mass Shift for Multiplexed Quantification
FP-Biotin-d4 possesses a defined +4 Da mass shift relative to its non-deuterated counterpart, FP-Biotin. This difference, arising from the substitution of four hydrogen atoms with deuterium, enables it to serve as a chemically identical but mass-distinct probe [1]. This is a critical design feature for multiplexed ABPP experiments, allowing for the labeling of different biological conditions (e.g., control vs. disease proteome) with either the light or heavy probe, followed by combining samples for simultaneous enrichment, LC-MS/MS analysis, and precise relative quantification. Non-deuterated probes like FP-Biotin or FP-PEG-biotin lack this mass differential, making them unsuitable as internal standards for MS-based relative quantitation.
| Evidence Dimension | Mass Difference for Analytical Multiplexing |
|---|---|
| Target Compound Data | Mass Shift: +4 Da (compared to non-deuterated form) |
| Comparator Or Baseline | FP-Biotin (CAS 259270-28-5), Mass Shift: 0 Da (baseline) |
| Quantified Difference | +4 Da mass delta |
| Conditions | In silico; MS-based proteomic analysis |
Why This Matters
The +4 Da mass shift directly enables its use as an internal standard for accurate relative quantification in LC-MS/MS, a capability non-deuterated probes cannot provide.
- [1] 西安瑞禧生物科技有限公司. (2024). FP-Biotin-d4的主要特点. Product Datasheet. View Source
